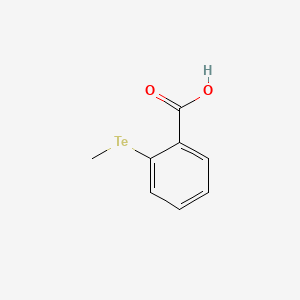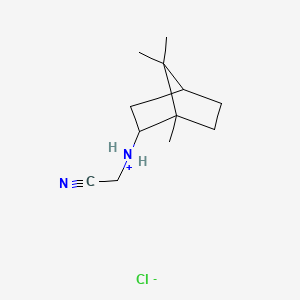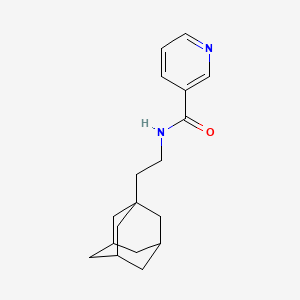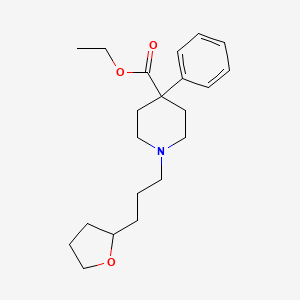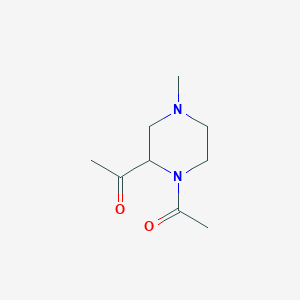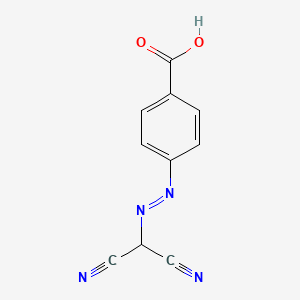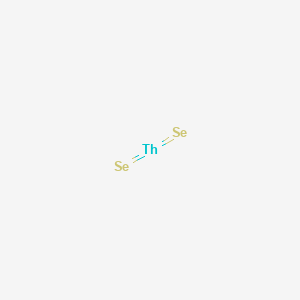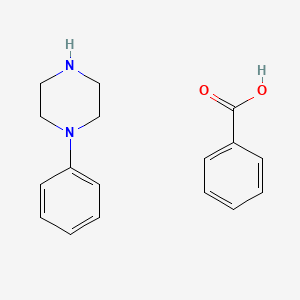![molecular formula C10H12N5Na3O8P2S B15344680 Adenosine,2'-deoxy-,5'-ester with thiodiphosphoric acid([(ho)2p(o)]2s)(9ci)](/img/structure/B15344680.png)
Adenosine,2'-deoxy-,5'-ester with thiodiphosphoric acid([(ho)2p(o)]2s)(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine,2’-deoxy-,5’-ester with thiodiphosphoric acid([(ho)2p(o)]2s)(9ci) is a compound with the molecular formula C10H15N5O8P2S and a molecular weight of 493.21 g/mol. This compound is a derivative of adenosine, where the 2’-deoxy position is esterified with thiodiphosphoric acid. It is known for its applications in biochemical research and its potential therapeutic uses.
Preparation Methods
The synthesis of Adenosine,2’-deoxy-,5’-ester with thiodiphosphoric acid([(ho)2p(o)]2s)(9ci) typically involves the esterification of 2’-deoxyadenosine with thiodiphosphoric acid. The reaction conditions often require the use of protective groups to prevent unwanted side reactions and to ensure the selective esterification at the 5’-position. Industrial production methods may involve enzymatic synthesis, which offers a more efficient and environmentally friendly approach compared to traditional chemical synthesis .
Chemical Reactions Analysis
Adenosine,2’-deoxy-,5’-ester with thiodiphosphoric acid([(ho)2p(o)]2s)(9ci) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adenosine derivatives with modified functional groups, while reduction can lead to the formation of simpler nucleoside analogs .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of nucleotides and nucleoside analogs . In biology, it serves as a substrate for studying enzyme kinetics and mechanisms, particularly those involving nucleotides . In medicine, it has potential therapeutic applications due to its ability to modulate adenosine receptors and influence cellular signaling pathways . Additionally, it is used in the development of prodrugs to enhance the stability and bioavailability of adenosine .
Mechanism of Action
The mechanism of action of Adenosine,2’-deoxy-,5’-ester with thiodiphosphoric acid([(ho)2p(o)]2s)(9ci) involves its interaction with adenosine receptors and enzymes involved in nucleotide metabolism . The compound can inhibit adenosine deaminase, leading to increased levels of adenosine and enhanced signaling through adenosine receptors . This modulation of adenosine signaling pathways can result in various physiological effects, including anti-inflammatory, cardioprotective, and neuroprotective actions .
Comparison with Similar Compounds
Adenosine,2’-deoxy-,5’-ester with thiodiphosphoric acid([(ho)2p(o)]2s)(9ci) can be compared with other similar compounds such as adenosine, 2’-deoxyadenosine, and adenosine triphosphate . While these compounds share structural similarities, the presence of the thiodiphosphoric acid ester group in Adenosine,2’-deoxy-,5’-ester with thiodiphosphoric acid([(ho)2p(o)]2s)(9ci) imparts unique chemical and biological properties . For instance, the thiodiphosphoric acid ester group enhances the compound’s stability and resistance to enzymatic degradation, making it a valuable tool in biochemical research and therapeutic applications .
Properties
Molecular Formula |
C10H12N5Na3O8P2S |
|---|---|
Molecular Weight |
493.22 g/mol |
IUPAC Name |
trisodium;[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl] phosphate |
InChI |
InChI=1S/C10H15N5O8P2S.3Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(22-7)2-21-25(20,26)23-24(17,18)19;;;/h3-7,16H,1-2H2,(H,20,26)(H2,11,12,13)(H2,17,18,19);;;/q;3*+1/p-3/t5-,6+,7+,25?;;;/m0.../s1 |
InChI Key |
VWHPYZIIQISSLC-VNPFSCRLSA-K |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=S)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=S)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4(5H)-Thiazolone, 2-(diphenylamino)-5-[(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-](/img/structure/B15344600.png)

